2-Chloro-6-propylaminopyrazine
Overview
Description
2-Chloro-6-propylaminopyrazine: is a heterocyclic compound containing a pyrazine ring with a chlorine atom at position 6 and a propyl group attached to the second nitrogen atom. It is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-propylaminopyrazine typically involves the reaction of 6-chloropyrazine-2-amine with propylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-propylaminopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: 2-Chloro-6-propylaminopyrazine is used as a building block in the synthesis of various pharmaceutical compounds. It is often included in small molecule libraries for high-throughput screening to identify potential drug candidates.
Biology: In biological research, the compound is utilized to study protein interactions and functions. It can be used to label or immobilize proteins on various substrates, facilitating the study of protein-protein interactions or enzyme activities.
Industry: this compound can be applied as part of pesticide formulations in agriculture. Its effectiveness is evaluated based on the reduction of disease incidence and improvement in crop yield.
Mechanism of Action
The mechanism of action of 2-Chloro-6-propylaminopyrazine involves its interaction with specific molecular targets and pathways. It is known to act as a cyclin-dependent kinase 2 inhibitor, which plays a crucial role in regulating the cell cycle. By inhibiting this enzyme, the compound can affect cell proliferation and other cellular processes .
Comparison with Similar Compounds
- 2-chloro-6-aminopyrazine
- 6-chloro-N,N-dipropylpyrazin-2-amine
- 6-chloro-N-isopropylpyrazin-2-amine
Comparison: 2-Chloro-6-propylaminopyrazine is unique due to its specific substitution pattern on the pyrazine ring. Compared to similar compounds, it has distinct chemical properties and reactivity, making it suitable for specific applications in scientific research and industry .
Properties
IUPAC Name |
6-chloro-N-propylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-3-10-7-5-9-4-6(8)11-7/h4-5H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDDBUCCKNVIJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650091 | |
Record name | 6-Chloro-N-propylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-52-9 | |
Record name | 6-Chloro-N-propylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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